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Abstract
B026 is a novel, highly potent, and selective small-molecule inhibitor of the histone

acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2][3][4] These enzymes

are critical transcriptional co-activators implicated in a multitude of cellular processes, and their

dysregulation is linked to various cancers. B026 demonstrates significant anti-proliferative

activity in cancer cell lines and dose-dependent tumor growth inhibition in preclinical animal

models.[1][3] Possessing favorable oral bioavailability and a low clearance rate in rats, B026
represents a promising candidate for further preclinical and clinical investigation as an

anticancer agent.[1][3] This document provides a comprehensive overview of the

pharmacodynamic and pharmacokinetic properties of B026, including detailed experimental

methodologies.

Pharmacodynamics
The pharmacodynamic profile of B026 is characterized by its potent and selective inhibition of

p300/CBP HAT activity, leading to downstream effects on oncogenic gene expression and

cancer cell proliferation.
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p300 and CBP are lysine acetyltransferases that play a key role as transcriptional co-activators.

They are recruited to chromatin where they acetylate histone proteins (such as H3K27) and

other transcription factors. This acetylation neutralizes the positive charge of lysine residues,

leading to a more open chromatin structure and facilitating gene transcription.

B026 exerts its effect by directly inhibiting the catalytic HAT activity of p300 and CBP.[1][2][4]

This inhibition prevents the acetylation of key substrates. A critical downstream target of

p300/CBP is the MYC oncogene, a transcription factor that is regulated by super-enhancer

regions.[1][3] By inhibiting p300/CBP, B026 leads to decreased histone acetylation at the MYC

locus, downregulating its expression and consequently blocking cancer cell proliferation.[1][3]
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Figure 1: B026 Mechanism of Action on p300/CBP Signaling.

In Vitro Activity & Potency
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B026 is a highly potent inhibitor of both p300 and CBP, with nanomolar efficacy in enzymatic

assays. Its anti-proliferative effects have been confirmed across a panel of cancer cell lines,

particularly those of hematological and prostate cancer origin.[1][5]

Parameter Value Description

p300 IC50 1.8 nM

Enzymatic inhibitory

concentration against p300

HAT.[1][2][3][4]

CBP IC50 9.5 nM

Enzymatic inhibitory

concentration against CBP

HAT.[1][2][3][4]

Maver-1 IC50 2.6 nM

Anti-proliferative activity in

Mantle Cell Lymphoma cell

line.[1]

MV-4-11 IC50 4.2 nM

Anti-proliferative activity in

Acute Myeloid Leukemia cell

line.[1]

22Rv1 IC50 4.4 nM
Anti-proliferative activity in

prostate cancer cell line.[1]

LnCaP-FGC IC50 9.8 nM
Anti-proliferative activity in

prostate cancer cell line.[1]

Table 1: In Vitro Potency and

Anti-proliferative Activity of

B026.

Cellularly, treatment with B026 results in a dose-dependent decrease in the acetylation of

Histone H3 at lysine 27 (H3K27Ac), a key epigenetic mark mediated by p300/CBP.[1]

Pharmacokinetics
Pharmacokinetic studies of B026 were conducted in male Sprague-Dawley rats, revealing

favorable properties for an orally administered agent, including good bioavailability and low

clearance.[1][3]
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Parameter Route Value Unit

Clearance (CL) i.v. 13.4 mL/min/kg

AUC0-t p.o. 3.71 µM·h

Bioavailability (F) p.o. 56 %

Table 2: In Vivo

Pharmacokinetic

Parameters of B026 in

Rats.

The data indicates that B026 is well-absorbed after oral administration and is cleared from the

body at a low rate, suggesting the potential for sustained therapeutic concentrations.[1][3]

In Vivo Efficacy
The anti-tumor activity of B026 was evaluated in a xenograft mouse model using the MV-4-11

acute myeloid leukemia cell line. Oral administration of B026 resulted in significant, dose-

dependent inhibition of tumor growth.

Dose (p.o.) Dosing Schedule
Tumor Growth Inhibition
(TGI)

50 mg/kg Daily for 28 days 75.0%

100 mg/kg Daily for 28 days 85.7%

Table 3: In Vivo Efficacy of

B026 in an MV-4-11 Xenograft

Model.[1]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization

of B026.
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p300/CBP Histone Acetyltransferase (HAT) Enzymatic
Assay
This assay quantifies the ability of B026 to inhibit the enzymatic activity of p300 and CBP.

Enzyme and Substrate Preparation: Recombinant human p300 or CBP enzyme is used. A

biotinylated peptide derived from Histone H4 serves as the substrate.

Reaction Mixture: The reaction is conducted in a buffer containing Tris-HCl, DTT, PMSF, and

sodium butyrate.

Assay Procedure:

The enzyme, histone peptide substrate, and varying concentrations of B026 (or DMSO

vehicle control) are incubated in a 96-well plate.

The enzymatic reaction is initiated by the addition of Acetyl-CoA.

The reaction is allowed to proceed for a set time at 30°C.

The reaction is quenched.

Detection: The level of peptide acetylation is measured using a chemiluminescent or time-

resolved fluorescence resonance energy transfer (TR-FRET) based method. An antibody

specific to the acetylated lysine on the histone peptide is used for detection.

Data Analysis: The IC50 value is calculated by plotting the percent inhibition against the

logarithm of the B026 concentration and fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (e.g., MTS/MTT Assay)
This assay measures the effect of B026 on the viability and proliferation of cancer cell lines.

Cell Seeding: Cancer cells (e.g., MV-4-11, 22Rv1) are seeded into 96-well plates at a

predetermined density and allowed to adhere overnight.

Compound Treatment: Cells are treated with a serial dilution of B026 or DMSO vehicle

control for a period of 72 to 120 hours.
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Reagent Addition: A tetrazolium compound (e.g., MTS or MTT) is added to each well. Viable,

metabolically active cells reduce the tetrazolium salt into a colored formazan product.

Incubation: The plates are incubated for 1-4 hours to allow for formazan development.

Data Acquisition: The absorbance of the formazan product is measured using a microplate

reader at the appropriate wavelength (e.g., 490 nm).

Data Analysis: The absorbance values are converted to percent viability relative to the

DMSO control. The IC50 is determined by plotting percent viability against the log of B026
concentration.

In Vivo Pharmacokinetic Study
This protocol outlines the procedure for determining the pharmacokinetic profile of B026 in rats.

Pharmacokinetic Study Workflow
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Figure 2: Experimental Workflow for In Vivo Pharmacokinetic Study.

Animals: Male Sprague-Dawley rats (e.g., 200-250g) are used. Animals are fasted overnight

before dosing.

Dosing:
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Intravenous (IV) Group: B026, formulated in a suitable vehicle (e.g., saline, DMSO, PEG),

is administered via the tail vein at a specific dose (e.g., 1-3 mg/kg).

Oral (PO) Group: B026 is administered by oral gavage at a specific dose (e.g., 1-3 mg/kg).

Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein or other

appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours

post-dose) into tubes containing an anticoagulant (e.g., EDTA).

Plasma Preparation: Samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to

separate the plasma, which is then stored at -80°C until analysis.

Bioanalysis: The concentration of B026 in the plasma samples is determined using a

validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-

compartmental analysis software (e.g., WinNonlin) to calculate key parameters such as Area

Under the Curve (AUC), Clearance (CL), and oral bioavailability (F%).

Western Blot Analysis for H3K27Ac and MYC
This protocol is used to assess the effect of B026 on target protein expression and histone

modification in cells.

Cell Treatment and Lysis: MV-4-11 cells are treated with various concentrations of B026 for a

specified time (e.g., 6 or 24 hours). After treatment, cells are harvested and lysed using RIPA

buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration of the lysates is determined using a

BCA assay to ensure equal loading.

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene

difluoride (PVDF) membrane.

Immunoblotting:
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The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-

specific antibody binding.

The membrane is incubated overnight at 4°C with primary antibodies specific for

H3K27Ac, MYC, or a loading control (e.g., β-actin or total Histone H3).

The membrane is washed and then incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Analysis: The intensity of the bands is quantified using densitometry software. The levels of

H3K27Ac and MYC are normalized to the loading control to determine the relative change in

expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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